molecular formula C8H7N3O3 B14651609 2-Hydroxy-4-methoxybenzoyl azide CAS No. 53430-49-2

2-Hydroxy-4-methoxybenzoyl azide

Cat. No.: B14651609
CAS No.: 53430-49-2
M. Wt: 193.16 g/mol
InChI Key: GBHALHDSCHTFCC-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxybenzoyl azide is an aromatic azide derivative featuring a hydroxy group at the 2-position and a methoxy group at the 4-position of the benzoyl ring. This compound is synthesized via nucleophilic substitution or coupling reactions involving its precursor, 2-hydroxy-4-methoxybenzaldehyde (CAS: 673-22-3) , followed by azide functionalization. Characterization typically employs nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structure and purity . Its azide group (-N₃) confers reactivity, enabling applications in click chemistry, polymer crosslinking, and pharmaceutical intermediates . Notably, derivatives of this compound, such as 4p (1-cyclohexyl-5-(2-hydroxy-4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid), exhibit antibacterial activity against Staphylococcus aureus due to structural mimicry of fluoroquinolone antibiotics like ciprofloxacin and moxifloxacin .

Properties

CAS No.

53430-49-2

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

2-hydroxy-4-methoxybenzoyl azide

InChI

InChI=1S/C8H7N3O3/c1-14-5-2-3-6(7(12)4-5)8(13)10-11-9/h2-4,12H,1H3

InChI Key

GBHALHDSCHTFCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N=[N+]=[N-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methoxybenzoyl azide typically involves the conversion of 2-Hydroxy-4-methoxybenzoic acid to its corresponding acyl chloride, followed by reaction with sodium azide. The general steps are as follows:

Industrial Production Methods: While specific industrial production methods for 2-Hydroxy-4-methoxybenzoyl azide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methoxybenzoyl azide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Rearrangement: Heat or catalysts like diphenylphosphoryl azide (DPPA) for Curtius rearrangement.

Major Products:

    Amines: From reduction of the azide group.

    Isocyanates: From Curtius rearrangement, which can further react to form ureas or carbamates.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxybenzoyl azide primarily involves its reactivity as an azide compound. The azide group is highly nucleophilic and can participate in various chemical reactions, including nucleophilic substitution and reduction. In biological systems, azides can be used to modify biomolecules through click chemistry, where the azide group reacts with alkynes to form stable triazole linkages .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with 2-hydroxy-4-methoxybenzoyl azide but differ in substituents or functional groups:

Compound Substituents/Functional Groups Key Differences
2-Hydroxy-4-methoxybenzoyl azide -OH (2-position), -OCH₃ (4-position), -N₃ Reference compound
4-Hydroxybenzoic acid (CAS: 99-96-7) -OH (4-position), -COOH Lacks methoxy and azide groups; acidic
2-Hydroxy-4-methoxybenzaldehyde (CAS: 673-22-3) -OH (2), -OCH₃ (4), -CHO Aldehyde group instead of azide
Azo-benzoic acid derivatives -OH, -COOH, -N=N- (azo linkage) Azo group replaces azide; varied substituents

Physicochemical Properties

Property 2-Hydroxy-4-methoxybenzoyl Azide 4-Hydroxybenzoic Acid Azo-benzoic Acid Derivatives
Melting Point 180–185°C 214–217°C 150–250°C
Solubility Soluble in DCM, DMSO Soluble in hot water Variable (polar solvents)
Electron Effects Methoxy enhances π-cation interactions - Electron-withdrawing groups lower pKa

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